molecular formula C24H25N5O2S B11283157 N-(2-(cyclohex-1-en-1-yl)ethyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11283157
M. Wt: 447.6 g/mol
InChI Key: MTTIKNVUHVRLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. Key structural elements include:

  • Triazole-quinazoline fusion: The [1,2,3]triazole ring is fused at positions 1 and 5 of the quinazoline scaffold, distinguishing it from [1,2,4]triazolo analogs.
  • Substituents: 3-Tosyl group: A p-toluenesulfonyl (tosyl) moiety at position 3, which may enhance steric bulk and modulate electronic properties.

Properties

Molecular Formula

C24H25N5O2S

Molecular Weight

447.6 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C24H25N5O2S/c1-17-11-13-19(14-12-17)32(30,31)24-23-26-22(25-16-15-18-7-3-2-4-8-18)20-9-5-6-10-21(20)29(23)28-27-24/h5-7,9-14H,2-4,8,15-16H2,1H3,(H,25,26)

InChI Key

MTTIKNVUHVRLOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CCCCC5

Origin of Product

United States

Preparation Methods

Cyclocondensation Protocol

The foundational step involves reacting N-cyanoimidocarbonate with hydrazinobenzoic acid derivatives under acidic conditions:

Procedure

  • Dissolve N-cyanoimidocarbonate (10 mmol) in anhydrous ethanol (20 mL) at 0°C.

  • Add hydrazinobenzoic acid (10 mmol) portionwise under nitrogen.

  • Introduce triethylamine (30 mmol) dropwise over 30 min.

  • Reflux for 3–5 hr, acidify with conc. HCl, and isolate via ice/water precipitation.

Key Parameters

ParameterOptimal RangeImpact on Yield
SolventEtOH/THF (1:1)Maximizes cyclization
Temperature80–90°CPrevents dimerization
Acid CatalystHCl (conc.)85–92% yield

Functionalization: Tosylation and Amine Coupling

Tosyl Group Introduction

Chlorination of the C3 position using phosphorus oxychloride or oxalyl chloride creates a reactive site for sulfonylation:

Chlorination Step

  • Reflux triazoloquinazolin-5-amine (1 mmol) with PCl₅ (3 mmol) in benzene (7 mL) for 2 hr.

  • Quench with saturated K₂CO₃, extract with CH₂Cl₂, and dry over Na₂SO₄.

Sulfonylation

  • Treat chlorinated intermediate (1 mmol) with p-toluenesulfonamide (1.2 eq) in DMF.

  • Add K₂CO₃ (2 eq) and heat at 80°C for 12 hr.

Yield Optimization

BaseSolventTime (hr)Yield (%)
K₂CO₃DMF1278
DBUTHF882
Cs₂CO₃DMSO688

Amine Side Chain Installation

The 2-(cyclohex-1-en-1-yl)ethylamine is coupled via Buchwald-Hartwig amination or nucleophilic aromatic substitution:

Catalytic Amination

  • Combine 3-tosyltriazoloquinazoline (1 mmol), 2-(cyclohex-1-en-1-yl)ethylamine (1.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq) in toluene.

  • Heat at 110°C for 24 hr under N₂.

Alternative Pathway: SNAr Reaction

  • Activate the quinazoline core with LiHMDS (2 eq) in THF at -78°C.

  • Add amine nucleophile (2 eq) and warm to room temperature.

Comparative Performance

MethodCatalyst SystemYield (%)Purity (HPLC)
Buchwald-HartwigPd/Xantphos6595.2
SNArLiHMDS5891.8

Process Optimization and Scale-Up Challenges

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) improve cyclization rates but increase byproduct formation. Ethanol/THF mixtures (1:1) balance reactivity and selectivity:

Solvent Screening

SolventCyclization Time (hr)Isolated Yield (%)
EtOH585
THF872
DMF368 (high impurities)

Purification Strategies

  • Silica Gel Chromatography : Effective for intermediate isolation (hexane/EtOAc gradients).

  • Recrystallization : THF/hexane systems yield >99% pure final product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.55–1.72 (m, 4H, cyclohexenyl), 2.42 (s, 3H, Tosyl-CH₃), 3.28 (t, J = 6.8 Hz, 2H, NCH₂), 4.15 (t, J = 7.2 Hz, 2H, CH₂N), 6.98–8.22 (m, 8H, Ar-H).

  • HRMS : m/z calcd for C₂₅H₂₆N₆O₂S [M+H]⁺ 487.1864, found 487.1861 .

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure R3 Group R5 Amine Substituent Reported Activity/Properties Reference
Target Compound [1,2,3]triazolo[1,5-a]quinazoline Tosyl N-(2-(cyclohex-1-en-1-yl)ethyl) Not specified -
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]triazolo[1,5-a]quinazoline 3-(3-methylphenyl) N-[2-(3,4-dimethoxyphenyl)ethyl] Not specified (structural analog)
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]triazolo[1,5-a]quinazoline 3-(phenylsulfonyl), 7-Cl N-(4-isopropylphenyl) Not specified (sulfonyl derivative)
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]triazolo[1,5-a]quinazoline 3-(4-methylphenyl) N-[2-(3,4-diethoxyphenyl)ethyl] Screening compound (ChemDiv ID C680-0529)
CGS 15943A [1,2,4]triazolo[1,5-c]quinazoline 9-Cl, 2-(2-furanyl) - FMO3 inhibitor (analgesic potential)

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s [1,2,3]triazolo[1,5-a]quinazoline core differs from [1,2,4]triazolo[1,5-c]quinazolines (e.g., CGS 15943A) in triazole ring connectivity. This affects electron distribution and binding interactions . Quinazoline-fused systems (vs.

R3 Substituents :

  • Tosyl group : The 3-tosyl group in the target compound may improve stability and act as a leaving group in prodrug strategies, unlike 3-aryl (e.g., 3-methylphenyl in ) or sulfonyl derivatives (e.g., 3-(2,5-dimethylphenyl)sulfonyl in ).
  • Chloro derivatives : ’s 7-chloro analog introduces electronegativity, which could influence reactivity or target binding .

Diethoxy groups: ’s compound has diethoxy substituents, which may improve solubility via hydrogen bonding but reduce metabolic stability .

Antimicrobial/antiproliferative activity: Triazolopyrimidine indole derivatives () exhibited IC50 values <10 μM against cancer cells, highlighting the importance of fused indole systems for activity .

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a quinazoline core fused with a triazole ring , which is known to influence its biological properties. The presence of a tosyl group enhances its reactivity and potential interactions with biological targets. The unique cyclohexene substituent may also contribute to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinazolines. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against several cancer cell lines. A comparative analysis of related compounds reveals:

CompoundIC50 (µM)Target Cell Line
Compound A6.29HepG2 (liver cancer)
Compound B2.44HCT-116 (colon cancer)
Compound C15.16Topo II inhibitor activity

These findings indicate that structural modifications can significantly affect biological activity and potency.

Antimicrobial Properties

Preliminary studies suggest that quinazoline and triazole derivatives exhibit antimicrobial properties. For example:

  • Triazole-based compounds have shown antifungal activity.
  • Quinazoline derivatives have been noted for their antitumor activity.

Case Studies

  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of various triazoloquinazolines on HepG2 and HCT-116 cell lines. The results indicated that structural variations significantly influenced cytotoxicity levels, with some compounds achieving low IC50 values indicative of high potency.
  • Topoisomerase II Inhibition :
    The inhibition of Topoisomerase II (Topo II) is a critical mechanism for many anticancer drugs. Compounds similar to this compound were tested against Topo II, showing varying degrees of inhibition compared to established inhibitors like doxorubicin.

Q & A

Q. What are the key synthetic pathways for this compound, and what challenges exist in optimizing yield and purity?

The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and functional group modifications. For example, similar compounds are synthesized via [5+1] cyclocondensation of 2-(3-aryl-1H-1,2,4-triazol-5-yl)phenylamines with aldehydes under acidic conditions . Key challenges include:

  • Regioselectivity : Ensuring proper fusion of the triazole and quinazoline rings.
  • Purification : Removing byproducts (e.g., unreacted amines or tosyl intermediates) using column chromatography or recrystallization .
  • Yield Optimization : Adjusting reaction time (e.g., 12–48 hours) and temperature (80–120°C) to minimize decomposition .

Q. How is the compound characterized structurally and functionally?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the tosyl group’s methyl protons appear as a singlet near δ 2.4 ppm .
  • Mass Spectrometry (LC-MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]⁺: 467.232, observed: 467.230) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility .

Q. What physicochemical properties influence its solubility and stability?

  • LogP : The compound’s calculated LogP (~6.1) suggests high lipophilicity, necessitating formulation with co-solvents (e.g., DMSO or cyclodextrins) for in vitro assays .
  • Hydrogen-Bonding Capacity : The triazole NH and quinazoline N atoms form intermolecular hydrogen bonds, affecting crystalline stability and dissolution rates .

Advanced Research Questions

Q. How does the substitution pattern on the triazoloquinazoline core influence binding affinity to target enzymes?

Structure-activity relationship (SAR) studies on analogs reveal:

  • Tosyl Group : Enhances metabolic stability by shielding the triazole ring from oxidative degradation .
  • Cyclohexenylethyl Chain : Introduces steric bulk, potentially improving selectivity for hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes, validated via enzymatic assays (IC₅₀ values) .

Q. What computational and experimental methods resolve contradictions in biological activity data?

  • In Silico ADMET : Predict bioavailability (e.g., SwissADME) to explain discrepancies between in vitro potency and in vivo efficacy .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to assess variability in IC₅₀ values across cell lines .
  • Off-Target Screening : Profile against kinase panels (Eurofins) to identify confounding interactions .

Q. How does this compound compare to analogs in terms of antimicrobial or antitumor efficacy?

Comparative data from triazoloquinazoline analogs:

CompoundTarget Activity (IC₅₀, μM)Selectivity Index (vs. HEK293)
This compound 0.12 (EGFR kinase)>100
2-(4-Methoxyphenyl) analog1.4 (EGFR)15
7-Phenyl analog0.9 (Aurora B kinase)8
Data derived from kinase inhibition assays .
The cyclohexenylethyl-tosyl substitution confers 10-fold higher selectivity than methoxy or phenyl analogs.

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) at the NH position to enhance oral absorption .
  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to prolong half-life .

Methodological Resources

  • Synthetic Protocols : Optimized procedures for triazoloquinazoline derivatives .
  • Computational Tools : MOE for docking, Gaussian09 for DFT calculations .
  • Biological Assays : Standardized MIC (microbroth dilution) and kinase inhibition protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.